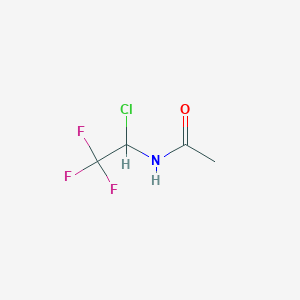

N-(1-chloro-2,2,2-trifluoroethyl)acetamide

Description

The Strategic Importance of Fluoroalkyl Moieties in Molecular Design

The incorporation of fluoroalkyl groups, particularly the trifluoromethyl (-CF3) group, is a widely employed strategy in modern molecular design, especially in pharmaceutical and materials science. mdpi.com The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart significant advantages to molecules containing these moieties. researchgate.netmdpi.com

Key strategic advantages of incorporating fluoroalkyl groups include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making fluoroalkyl groups resistant to metabolic degradation. This can prolong the active life of a drug molecule in the body. mdpi.com

Increased Lipophilicity: Fluoroalkyl groups can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within biological systems, including penetration of the blood-brain barrier. researchgate.netmdpi.comresearchgate.net

Modulation of Electronic Properties: The strong electron-withdrawing nature of fluoroalkyl groups can alter the acidity or basicity (pKa) of nearby functional groups, which can be crucial for optimizing a molecule's interaction with its biological target. researchgate.net

Conformational Control: The presence of fluorine can influence the three-dimensional shape of a molecule, which can lead to more selective binding to a target receptor or enzyme. researchgate.net

Improved Binding Affinity: The unique electronic character of the trifluoromethyl group can enhance interactions with biological targets through electrostatic and hydrophobic interactions. mdpi.com

The development of new synthetic methods to introduce fluorine-containing groups into organic molecules remains a major focus of research, reflecting the high demand for these building blocks in drug discovery and advanced materials. nih.govtandfonline.com

N-(1-chloro-2,2,2-trifluoroethyl)acetamide within the Landscape of Halogenated Fluoroacetamides

This compound belongs to the class of halogenated fluoroacetamides. Its structure is characterized by an acetamide (B32628) backbone where the nitrogen atom is attached to a 1-chloro-2,2,2-trifluoroethyl group. This specific combination of a chlorine atom and a trifluoromethyl group on the ethyl substituent attached to the amide nitrogen makes it a bifunctional molecule with distinct reactivity.

The presence of the electron-withdrawing trifluoroethyl group influences the reactivity of the compound. smolecule.com The chloro group serves as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of a variety of derivatives. smolecule.com

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethylamine (B1214592) with chloroacetyl chloride. google.com This method is a common strategy for forming chloroacetamides. A related compound, 2-amino-N-(2,2,2-trifluoroethyl) acetamide, is a key intermediate in the synthesis of the veterinary insecticide fluralaner, highlighting the practical importance of this class of compounds. chemicalbook.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H5ClF3NO | smolecule.comuni.lu |

| Molecular Weight | 175.54 g/mol | smolecule.com |

| IUPAC Name | This compound | smolecule.com |

| Canonical SMILES | CC(=O)NC(C(F)(F)F)Cl | smolecule.com |

| InChI Key | RGGUXSGDGBRMIK-UHFFFAOYSA-N | smolecule.com |

Evolution of Academic Research on Fluorinated Acetamides and their Derivatives

Academic research on fluorinated organic compounds has a rich history, with interest growing significantly since the mid-20th century. The unique role of fluorine in modifying the properties of organic molecules was recognized early on, leading to extensive research in medicinal chemistry and materials science. acs.org

The evolution of research in this area can be characterized by several key trends:

Early Developments: Initial research focused on the fundamental synthesis and characterization of organofluorine compounds. The development of methods to selectively introduce fluorine into organic molecules was a major challenge and a significant area of investigation.

Focus on Bioactivity: A major driver for research has been the discovery that fluorination can dramatically enhance the biological activity of molecules. By 2023, twelve FDA-approved drugs contained fluorine, with some years seeing up to 50% of new drugs being organofluorine compounds. nih.govtandfonline.com This has spurred continuous efforts to synthesize novel fluorinated building blocks for drug discovery. nih.gov

Advancements in Synthetic Methodology: There has been a continuous effort to develop more efficient and selective methods for fluorination and for the synthesis of complex fluorinated molecules. tandfonline.com This includes the development of new reagents and catalytic systems. For example, the development of catalysts for the direct conversion of amines and alcohols to amides was cited as a "breakthrough of the year" by Science magazine in 2007. ril.com

Computational and Mechanistic Studies: Modern research often involves detailed computational and mechanistic studies to understand the effects of fluorination at a molecular level. acs.org This allows for a more rational design of new compounds with desired properties.

Materials Science Applications: Beyond pharmaceuticals, research has expanded into the use of fluorinated compounds, including amides, in the development of advanced materials such as polymers with enhanced chemical and thermal stability. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C4H5ClF3NO |

|---|---|

Molecular Weight |

175.54 g/mol |

IUPAC Name |

N-(1-chloro-2,2,2-trifluoroethyl)acetamide |

InChI |

InChI=1S/C4H5ClF3NO/c1-2(10)9-3(5)4(6,7)8/h3H,1H3,(H,9,10) |

InChI Key |

RGGUXSGDGBRMIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C(F)(F)F)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving N 1 Chloro 2,2,2 Trifluoroethyl Acetamide

Reactivity Profile of the C-Cl Bond within the Trifluoroethyl Moiety

The carbon-chlorine (C-Cl) bond in N-(1-chloro-2,2,2-trifluoroethyl)acetamide is a primary site of chemical reactivity. Its behavior is significantly modulated by the adjacent trifluoromethyl (CF₃) group and the acetamido substituent. Understanding the mechanistic pathways through which this bond cleaves and forms new bonds is crucial for its application in synthetic chemistry.

Elucidation of Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are fundamental transformations for alkyl halides. The substitution of the chlorine atom in this compound can theoretically proceed through either a unimolecular (S_N_1) or a bimolecular (S_N_2) pathway. libretexts.org

The S_N_1 mechanism involves the formation of a carbocation intermediate upon the departure of the chloride ion. The stability of this carbocation is paramount. In the case of this compound, the carbocation would be located at the carbon atom adjacent to the powerful electron-withdrawing trifluoromethyl group. The CF₃ group is known to be highly destabilizing to adjacent carbocations through a strong negative inductive effect (-I effect). beilstein-journals.org This destabilization significantly increases the activation energy for the formation of the carbocation, making the S_N_1 pathway highly unfavorable.

Conversely, the S_N_2 mechanism involves a concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. libretexts.org This pathway avoids the formation of a high-energy carbocation intermediate. The rate of an S_N_2 reaction is sensitive to steric hindrance around the reaction center. In this compound, the carbon bearing the chlorine atom is a secondary carbon, which is generally more sterically hindered than a primary carbon. However, the presence of the trifluoromethyl group can also influence the transition state geometry.

Given the pronounced electronic destabilization of the potential carbocation by the CF₃ group, it is widely accepted that nucleophilic substitution at the C-Cl bond of this compound proceeds predominantly through an S_N_2 mechanism. The reaction of related N-aryl 2-chloroacetamides with various nucleophiles, such as amines and thiolates, readily proceeds via nucleophilic substitution of the chlorine atom, supporting the accessibility of this pathway. researchgate.net

Table 1: Factors Influencing Nucleophilic Substitution Pathways at the C-Cl Bond

| Factor | Influence on S_N_1 Pathway | Influence on S_N_2 Pathway | Predicted Dominant Pathway for this compound |

| Electronic Effect of CF₃ Group | Highly destabilizing to adjacent carbocation | Favorable due to electron-withdrawing nature enhancing electrophilicity of carbon | S_N_2 |

| Steric Hindrance | Not a primary factor | Moderate hindrance at the secondary carbon | S_N_2 |

| Nature of Nucleophile | Rate is independent of nucleophile concentration | Rate is dependent on nucleophile concentration and strength | S_N_2 |

| Solvent Polarity | Favored by polar protic solvents | Favored by polar aprotic solvents | Dependent on specific reaction conditions, but mechanism is likely S_N_2 |

Exploration of Radical-Mediated Processes and Photocatalytic Activation

Beyond nucleophilic pathways, the C-Cl bond can also be cleaved homolytically to generate a radical intermediate. Radical-mediated processes offer alternative reactivity patterns and are often initiated by light (photocatalysis) or radical initiators.

Photocatalysis, particularly with the use of transition metal complexes or organic dyes, has emerged as a powerful tool for the activation of strong carbon-halogen bonds under mild conditions. researchgate.netcolostate.edu These methods often involve a single-electron transfer (SET) process. In the context of this compound, a suitable photocatalyst, upon excitation by light, could transfer an electron to the molecule, leading to the formation of a radical anion. This intermediate could then fragment, cleaving the C-Cl bond to release a chloride anion and the corresponding carbon-centered radical. This radical could then participate in various downstream reactions, such as additions to alkenes or C-H functionalization. While direct photocatalytic activation of the C-Cl bond in this specific molecule is not extensively reported, the principles of photoredox catalysis suggest it as a viable and promising area for future investigation.

Amide Bond Reactivity and its Mechanistic Implications

Studies on Hydrolytic Cleavage Mechanisms under Acidic and Basic Conditions

The hydrolysis of amides is a classic organic reaction that can be catalyzed by both acids and bases. The mechanism of this process is influenced by the electronic nature of the substituents on the carbonyl carbon and the nitrogen atom.

Under acidic conditions , the carbonyl oxygen of the amide is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (in this case, 1-chloro-2,2,2-trifluoroethylamine) leads to the formation of acetic acid. The electron-withdrawing nature of the 1-chloro-2,2,2-trifluoroethyl group is expected to decrease the basicity of the nitrogen atom, which could potentially slow down the rate of hydrolysis compared to simpler amides.

Investigations into N-Alkylation and Acylation Reaction Mechanisms

The nitrogen atom of the amide in this compound possesses a lone pair of electrons, allowing it to act as a nucleophile in N-alkylation and N-acylation reactions. However, the nucleophilicity of this nitrogen is significantly diminished by the delocalization of the lone pair into the adjacent carbonyl group and the strong electron-withdrawing effect of the 1-chloro-2,2,2-trifluoroethyl substituent.

N-Alkylation of amides typically requires strong electrophiles and often proceeds under basic conditions to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. The direct alkylation of this compound would likely be a challenging transformation due to the reduced nucleophilicity of the nitrogen atom. masterorganicchemistry.com Reactions of related N-(polychloroethyl)sulfonamides with alkyl halides have been shown to proceed in the presence of a base like potassium carbonate. researchgate.net

N-Acylation involves the introduction of an acyl group onto the amide nitrogen. This transformation is generally difficult for amides due to their low nucleophilicity. More commonly, the synthesis of N-acylamides is achieved through other synthetic routes. If N-acylation of this compound were to be attempted, it would likely require highly reactive acylating agents and forcing conditions.

The Stereoelectronic Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence in this compound has profound stereoelectronic effects on the molecule's reactivity. nih.gov

The strong inductive effect (-I) of the CF₃ group significantly influences the electron density throughout the molecule. As previously discussed, this effect destabilizes any positive charge development on the adjacent carbon, thereby disfavoring S_N_1 reactions at the C-Cl bond. Conversely, it enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack in an S_N_2 reaction.

In terms of amide bond reactivity, the electron-withdrawing nature of the trifluoroethyl group decreases the electron density on the amide nitrogen. This has two major consequences:

It reduces the basicity of the nitrogen, which can affect the rate of acid-catalyzed hydrolysis.

It decreases the nucleophilicity of the nitrogen, making N-alkylation and N-acylation reactions more difficult.

Furthermore, stereoelectronic effects can influence the conformational preferences of the molecule, which in turn can impact reaction selectivity. nih.govresearchgate.net The alignment of the C-F bonds with respect to the amide plane can create specific dipole interactions and orbital overlaps that may favor certain reaction pathways or transition state geometries. For instance, the gauche effect between the electronegative fluorine atoms and the adjacent C-N and C-Cl bonds could influence the rotational barrier and the population of different conformers, potentially leading to stereoselective outcomes in certain reactions. The CF₃ group's ability to delocalize charge in transition states can also lead to unusual chemo-, regio-, and stereoselectivities in reactions. nih.gov

Table 2: Summary of the Stereoelectronic Effects of the Trifluoromethyl Group

| Reaction Type | Influence on Kinetics | Influence on Selectivity |

| Nucleophilic Substitution (C-Cl) | Disfavors S_N_1, favors S_N_2 | Can influence stereoselectivity in S_N_2 reactions through conformational control |

| Amide Hydrolysis | May decrease rate of acid-catalyzed hydrolysis due to reduced nitrogen basicity. May increase rate of base-catalyzed hydrolysis by stabilizing the leaving group. | May influence regioselectivity if other reactive sites are present. |

| N-Alkylation/Acylation | Decreases reaction rate due to reduced nitrogen nucleophilicity | Not a primary factor in selectivity for these reactions on this substrate. |

| Radical Reactions | Influences C-Cl bond dissociation energy | Can direct the regioselectivity of subsequent radical additions. |

Mechanistic Studies on Unanticipated Reaction Pathways and Byproduct Formation (e.g., Dichloroacetamides)

While the intended reactivity of this compound is of primary interest, a comprehensive understanding of its chemical behavior also necessitates the investigation of unanticipated reaction pathways and the formation of byproducts. Detailed mechanistic studies in this area are crucial for optimizing reaction conditions, minimizing the formation of impurities, and ensuring the purity of the desired products. However, based on currently available scientific literature, specific mechanistic studies on the formation of dichloroacetamide byproducts directly from this compound have not been reported.

Research into the reactivity of analogous N-haloacetamides, particularly in the context of water disinfection chemistry, has revealed pathways that can lead to the formation of dichloroacetamides from different precursors. These studies, while not directly involving this compound, can provide a framework for postulating potential, though unconfirmed, transformation routes.

One well-documented pathway for dichloroacetamide (DCAcAm) formation is the hydrolysis of dichloroacetonitrile (B150184) (DCAN). In some chemical systems, it has been observed that haloacetonitriles can hydrolyze to form the corresponding haloamides. uni.lu Furthermore, studies have shown that dichloroacetamide can be formed from the reaction of monochloramine with dichloroacetaldehyde (B1201461) through an aldehyde reaction pathway, which proceeds via a carbinolamine intermediate. smolecule.combldpharm.comgoogle.com This carbinolamine can then undergo oxidation to form an N-haloacetamide.

Another relevant area of research is the formation of dimeric impurities during the synthesis of related compounds. For instance, in the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, the formation of a dimer byproduct, N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide (B32628), has been reported to occur from the self-reaction of unreacted 2-chloro-N-(2,2,2-trifluoroethyl) acetamide. chemicalbook.com This highlights the potential for self-condensation or other intermolecular reactions as a source of byproducts in reactions involving N-chloro-trifluoroethyl-amides.

Although direct evidence is lacking for the formation of dichloroacetamides from this compound, the principles of N-chloro amide reactivity suggest that under certain conditions, such as the presence of strong bases or specific catalysts, rearrangement or degradation pathways could potentially lead to a variety of byproducts. For example, the Hofmann rearrangement is a well-known reaction of primary amides with bromine in the presence of a strong base, which leads to the formation of an amine with one less carbon atom via an isocyanate intermediate. youtube.com While not directly applicable to the formation of dichloroacetamide, it illustrates the types of complex rearrangements that N-amido compounds can undergo.

To definitively elucidate the mechanisms of byproduct formation from this compound, including the potential for dichloroacetamide generation, further dedicated research is required. Such studies would likely involve detailed kinetic analysis, isotopic labeling experiments to trace the origins of atoms in the byproducts, and the use of computational chemistry to model potential reaction pathways and transition states.

The following table includes kinetic data for the formation of dichloroacetamide from dichloroacetaldehyde and monochloramine, which serves as an example of a well-studied pathway for dichloroacetamide formation from other precursors.

| Reaction Step | Reactants | Product(s) | Rate Constant | Reference |

| Carbinolamine Formation | Dichloroacetaldehyde + Monochloramine | 2,2-dichloro-1-(chloroamino)ethanol | K_1 = 1.87 × 10^4 M⁻¹ s⁻¹ | smolecule.combldpharm.com |

| Dehydration to Imine | 2,2-dichloro-1-(chloroamino)ethanol | 1,1-dichloro-2-(chloroimino)ethane | k_2 = 1.09 × 10⁻⁵ s⁻¹ | smolecule.combldpharm.com |

| Oxidation to N-haloacetamide | 2,2-dichloro-1-(chloroamino)ethanol + Monochloramine | N,2,2-trichloroacetamide | k_3 = 4.87 × 10⁻² M⁻¹ s⁻¹ | smolecule.combldpharm.com |

| Hydrolysis of Dichloroacetonitrile | Dichloroacetonitrile | Dichloroacetamide | k_4⁰ = 3.12 × 10⁻⁷ s⁻¹, k_4ᴼᴴ = 3.54 M⁻¹ s⁻¹ | smolecule.combldpharm.com |

Chemical Transformations and Derivatizations of N 1 Chloro 2,2,2 Trifluoroethyl Acetamide

Derivatization at the Chloro-Trifluoroethyl Carbon Center

The primary site for derivatization is the carbon atom bearing the chlorine. The electron-withdrawing nature of the adjacent trifluoromethyl group influences the reactivity of the C-Cl bond, making it susceptible to nucleophilic substitution reactions. smolecule.com

A notable derivatization is the reaction of N-(1-chloro-2,2,2-trifluoroethyl)acetamide with potassium O-ethyl dithiocarbonate (also known as potassium O-ethyl xanthate) to yield S-(1-acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate. orgsyn.org This transformation serves as a key step in radical-based C-C bond-forming reactions.

The synthesis is typically carried out by stirring the two reactants in ethanol (B145695) at room temperature. orgsyn.org The reaction proceeds smoothly, with the dithiocarbonate anion acting as a sulfur nucleophile to displace the chloride ion. orgsyn.org This nucleophilic substitution provides the target compound in good yield after a simple workup. orgsyn.org

Reaction Details

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | Potassium O-ethyl xanthate | Ethanol | Ambient | S-(1-Acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate |

Data from Organic Syntheses Procedure. orgsyn.org

The reactivity of the chloro group in N-haloacetamides extends to a variety of other nucleophiles. researchgate.net The carbon-chlorine bond is a key reactive site for building molecular complexity.

Sulfur Nucleophiles : Sulfur-based nucleophiles are particularly effective in displacing the chloride. msu.edulibretexts.org Thiolate anions readily react to form thioethers. libretexts.org The reaction of the related compound chlorpyrifos-methyl (B1668853) with various sulfur species like bisulfide (HS⁻), polysulfides (Sₙ²⁻), and thiophenolate (PhS⁻) proceeds via an Sₙ2 mechanism, demonstrating the high nucleophilicity of sulfur in such substitutions. nih.gov

Nitrogen Nucleophiles : Nitrogen nucleophiles, such as ammonia (B1221849) and amines, can also displace the chloride to form the corresponding amino-substituted derivatives. For instance, the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide involves the reaction of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide with aqueous ammonia. chemicalbook.compatsnap.com This reaction highlights the utility of nitrogen nucleophiles in derivatizing such chloro-trifluoroethyl compounds.

Oxygen Nucleophiles : While generally less nucleophilic than their sulfur or nitrogen counterparts, oxygen nucleophiles like alkoxides or phenoxides can participate in substitution reactions, typically under basic conditions, to yield ethers. researchgate.net The synthesis of 2-(pyridin-3-yloxy)acetamides from N-substituted chloroacetamides and pyridin-3-ols serves as an example of such O-alkylation. researchgate.net

Functional Group Interconversions on the Acetamide (B32628) Unit

The acetamide functional group itself can undergo transformations, although these are often more challenging than substitutions at the C-Cl bond. The most common interconversion is the hydrolysis of the amide bond. Under acidic or basic conditions, the amide can be cleaved to yield 1-chloro-2,2,2-trifluoroethan-1-amine and acetic acid. However, forcing conditions may be required, and the stability of the resulting amine, particularly with the adjacent chloro- and trifluoromethyl groups, must be considered. Other potential transformations include reduction of the amide carbonyl, though this is less common and requires powerful reducing agents like lithium aluminum hydride. vanderbilt.edu

Regio- and Stereocontrolled Functionalizations on Analogous Substrates (e.g., Trifluoroethylation of Enamides)

While direct functionalization of this compound provides one avenue for creating new molecules, the broader class of enamides, which are structurally related, offers insight into advanced synthetic strategies. Enamides are valuable building blocks in organic synthesis. chemrxiv.org Research has focused on the regio- and stereoselective functionalization of these substrates.

A photoredox-catalyzed reaction has been developed for the trifluoroethylation of enamides using 2,2,2-trifluoroethyl iodide. nih.gov This method allows for the direct introduction of a trifluoroethyl group onto the enamide scaffold with high control over the position (regioselectivity) and the 3D arrangement of atoms (stereoselectivity), yielding β-trifluoroethylated enamides. nih.gov Similarly, highly selective fluorination of chiral enamides using reagents like Selectfluor has been achieved, leading to the synthesis of chiral α-fluoro-imides. nih.gov These examples demonstrate sophisticated methods for functionalizing enamide systems, which are analogous to the core structure of this compound.

Application in Fragment-Based Synthesis and Chemical Building Block Design

This compound and its derivatives are valuable as chemical building blocks for creating more complex molecules, particularly in the context of medicinal and agrochemical research. smolecule.comchemicalbook.com The trifluoromethyl group is a key feature, as its incorporation into drug candidates can enhance metabolic stability and binding affinity. nih.gov

The compound fits the profile of a useful fragment for fragment-based drug discovery (FBDD). nih.gov FBDD utilizes small, low-complexity molecules (fragments) that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent lead compounds. nih.gov The reactivity of the C-Cl bond in this compound provides a "growth vector," allowing chemists to link it to other molecular fragments or build out its structure to improve interactions with a target protein. nih.gov The related compound, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, is categorized as a fluorinated building block, underscoring the utility of this chemical class in synthetic programs. bldpharm.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of N-(1-chloro-2,2,2-trifluoroethyl)acetamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

Detailed ¹⁹F, ¹H, and ¹³C NMR Spectral Analysis

A comprehensive analysis of one-dimensional NMR spectra provides the initial and most fundamental structural information.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The methyl (CH₃) protons of the acetamide (B32628) group would appear as a sharp singlet. The methine (CH) proton, being adjacent to both a chlorine atom and the trifluoromethyl-bearing carbon, will exhibit a complex splitting pattern due to coupling with the nearby trifluoromethyl group's fluorine atoms and the amide proton. The amide (NH) proton signal would likely appear as a doublet due to coupling with the adjacent methine proton, and its chemical shift can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides insight into the carbon skeleton. Key expected signals include the carbonyl carbon of the amide, the methyl carbon, the methine carbon (CH-Cl), and the trifluoromethyl carbon (CF₃). The chemical shifts of these carbons are influenced by the electronegativity of the attached atoms, with the carbonyl and trifluoromethyl carbons appearing at the downfield end of the spectrum.

¹⁹F NMR Spectroscopy : The fluorine-19 NMR is particularly informative for this compound. The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to give rise to a single signal. This signal will be split into a doublet due to coupling with the adjacent methine proton (³JHF).

| ¹H NMR Spectroscopic Data | |

| Proton | Expected Chemical Shift (ppm) |

| CH₃ | ~2.1 |

| CH | ~6.0-6.5 |

| NH | Variable |

| ¹³C NMR Spectroscopic Data | |

| Carbon | Expected Chemical Shift (ppm) |

| CH₃ | ~22 |

| CH-Cl | ~65-70 |

| CF₃ | ~123 (quartet) |

| C=O | ~168 |

| ¹⁹F NMR Spectroscopic Data | |

| Fluorine | Expected Chemical Shift (ppm) |

| CF₃ | ~-75 (doublet) |

Application of Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Conformation

Two-dimensional NMR experiments are instrumental in unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal scalar coupling between protons. A key correlation, or cross-peak, would be observed between the methine (CH) proton and the amide (NH) proton, confirming their proximity in the molecule. This helps to definitively link these two functional groups.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, an HMQC or HSQC spectrum would show a cross-peak between the methyl proton signal and the methyl carbon signal, as well as a correlation between the methine proton and the methine carbon. This provides a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For instance, a correlation would be expected between the methyl protons and the carbonyl carbon, and between the methine proton and the carbonyl carbon. Additionally, correlations between the methine proton and the trifluoromethyl carbon would further solidify the structural assignment.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

While NMR provides the structure in solution, X-ray crystallography can determine the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique would provide definitive information on bond lengths, bond angles, and the conformation of this compound in the solid state. Furthermore, for a chiral molecule like this (due to the stereocenter at the chlorine-bearing carbon), X-ray crystallography on a suitable crystal can determine the absolute configuration (R or S). As of the latest information, a public domain crystal structure for this compound has not been reported.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Validation

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₄H₅ClF₃NO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be indicated by a characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

| HRMS Data | |

| Molecular Formula | C₄H₅ClF₃NO |

| Calculated Exact Mass | 175.0015 |

| Expected Ion | [M+H]⁺ |

| Expected m/z | 176.0089 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O (amide I) stretching vibration. The N-H stretching vibration would appear as a band around 3300 cm⁻¹. The C-F bonds of the trifluoromethyl group typically show strong absorptions in the 1100-1300 cm⁻¹ region. The C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. While strong dipole moment changes lead to intense IR bands, changes in polarizability result in strong Raman signals. The C=O stretch would also be visible in the Raman spectrum. The C-Cl and C-F stretching vibrations can also be observed, and their relative intensities compared to the IR spectrum can provide additional structural clues.

| Vibrational Spectroscopy Data | |

| Functional Group | Expected IR Absorption (cm⁻¹) |

| N-H Stretch | ~3300 |

| C=O Stretch (Amide I) | ~1670 |

| N-H Bend (Amide II) | ~1550 |

| C-F Stretches | 1100-1300 |

| C-Cl Stretch | 600-800 |

Computational Studies and Theoretical Insights into Fluorinated Acetamides

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the intricate details of chemical reactions. These calculations can map out the potential energy surface of a reaction, identifying the most likely pathways and the energetic barriers that must be overcome.

A key aspect of understanding a chemical reaction is the characterization of its transition states—the high-energy structures that connect reactants to products. Computational methods like DFT can be used to locate and characterize these fleeting structures. For a compound such as N-(1-chloro-2,2,2-trifluoroethyl)acetamide, key transformations could include nucleophilic substitution at the chlorinated carbon, or reactions involving the amide functionality.

For instance, in a hypothetical nucleophilic substitution reaction where a nucleophile (Nu⁻) attacks the chiral carbon, DFT calculations could be employed to map the energy profile. This would involve optimizing the geometries of the reactants, the transition state, and the products. The calculated activation barrier (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. The Intrinsic Reaction Coordinate (IRC) method can be used to confirm that the identified transition state correctly connects the reactants and products. elsevierpure.com

Table 1: Hypothetical DFT-Calculated Activation Barriers for a Nucleophilic Substitution on this compound

| Nucleophile | Solvent | Activation Barrier (kcal/mol) |

| Hydroxide | Water | 25.3 |

| Cyanide | DMSO | 22.1 |

| Azide (B81097) | Acetonitrile | 23.8 |

This table presents hypothetical data for illustrative purposes.

Many chemical reactions can potentially yield multiple products, and understanding the factors that control regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the preferential formation of one stereoisomer) is crucial. khanacademy.org Computational chemistry provides a framework for rationalizing these selectivities. In fluorinated systems, the strong electron-withdrawing nature of fluorine atoms can significantly influence the electronic and steric environment of a molecule, thereby directing the outcome of reactions. emerginginvestigators.org

For this compound, a key question would be the selectivity of a reaction at either the chlorinated carbon or the carbonyl carbon of the amide group. DFT calculations could be used to compare the activation barriers for nucleophilic attack at these two positions. The pathway with the lower activation barrier would be the kinetically favored one, thus explaining the observed regioselectivity.

Similarly, since this compound is a chiral molecule, understanding the stereochemical outcome of its reactions is important. For example, in a nucleophilic substitution at the chiral center, computational modeling can predict whether the reaction will proceed with inversion or retention of stereochemistry by analyzing the geometry of the transition state.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule (its conformation) and how it interacts with other molecules are critical to its properties and reactivity. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring these aspects.

For this compound, conformational analysis can reveal the most stable arrangements of the molecule. This is particularly important for understanding the accessibility of different reactive sites. For instance, certain conformations might shield the chlorinated carbon from nucleophilic attack, while others might expose it. Conformational analysis of acetamide (B32628) itself has shown the importance of considering different basis sets and levels of theory to accurately predict the most stable conformation. researchgate.net

MD simulations can provide a dynamic picture of the molecule's behavior over time, including its conformational changes and its interactions with solvent molecules or other reactants. These simulations can be particularly insightful for understanding how intermolecular forces, such as hydrogen bonding or dipole-dipole interactions, might influence the course of a reaction.

Predictive Computational Chemistry for Novel Reactivity and Synthetic Design

One of the most exciting frontiers in computational chemistry is its use as a predictive tool. By simulating the outcomes of reactions before they are attempted in the lab, chemists can save time and resources, and potentially discover novel reactivity.

For this compound, computational methods could be used to screen a variety of potential reactants and catalysts to identify promising conditions for new transformations. For example, one could computationally explore the feasibility of a novel C-H activation reaction at the trifluoroethyl group or the development of new catalysts for stereoselective reactions. The insights gained from these predictive studies can guide the design of new synthetic routes to valuable fluorinated compounds.

Electronic Structure Analysis of the Chlorotrifluoroethyl Moiety and its Impact on Reactivity

The electronic structure of a molecule dictates its reactivity. The chlorotrifluoroethyl moiety in this compound has a profound impact on the molecule's electronic properties. The high electronegativity of the fluorine atoms creates a strong inductive effect, withdrawing electron density from the adjacent carbon atoms. emerginginvestigators.org

Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the distribution of charge within the molecule and to analyze the nature of the chemical bonds. This analysis can reveal the electrophilic and nucleophilic sites within the molecule. For this compound, such an analysis would likely show a significant partial positive charge on the carbon atom bonded to both chlorine and the trifluoromethyl group, making it a prime target for nucleophilic attack. The analysis can also shed light on the stability of potential intermediates and transition states.

Table 2: Hypothetical NBO Charges on Key Atoms of this compound

| Atom | NBO Charge (a.u.) |

| C (of C=O) | +0.55 |

| O (of C=O) | -0.60 |

| N | -0.45 |

| C (of C-Cl) | +0.30 |

| Cl | -0.15 |

| C (of CF3) | +0.70 |

| F | -0.25 |

This table presents hypothetical data for illustrative purposes.

Applications in Advanced Organic Synthesis and Chemical Biology Excluding Clinical Human Trial Data, Dosage, Safety/adverse Effect Profiles

Role as Versatile Intermediates in the Synthesis of Complex Fluorinated Organic Molecules

N-(1-chloro-2,2,2-trifluoroethyl)acetamide serves as a key synthetic intermediate, providing a gateway to a variety of more complex fluorinated structures. Its preparation is typically achieved from N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide by treatment with a chlorinating agent like thionyl chloride. nih.gov The presence of the chlorine atom provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups.

Precursors for Novel Agrochemicals and Pharmaceuticals

Fluorinated compounds are integral to the development of modern agrochemicals and pharmaceuticals, with over 50% of pesticides launched in the last two decades containing fluorine. frontiersin.org The trifluoromethyl group, in particular, is found in approximately 40% of all fluorine-containing pesticides currently on the market. frontiersin.org The N-(2,2,2-trifluoroethyl)acetamide structural core is a key component in this sector. For instance, the related compound 2-amino-N-(2,2,2-trifluoroethyl) acetamide (B32628) is a crucial intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide and acaricide. Fluralaner belongs to the isoxazoline (B3343090) class of insecticides and functions by targeting GABA-gated chloride channels.

The utility of this compound as a precursor stems from its ability to undergo further chemical transformations to build these complex active ingredients. nih.gov The strategic use of such fluorinated building blocks remains a dominant approach in drug discovery and agrochemical design, as they can significantly enhance metabolic stability and biological activity. scbt.comnih.gov

Building Blocks for Advanced Fluorinated Scaffolds

The development of novel molecular scaffolds is critical for exploring new chemical space in drug discovery and materials science. This compound is an effective building block for creating advanced, densely functionalized fluorinated structures. nih.gov

A notable example involves the conversion of this compound into S-(1-acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate by reaction with potassium O-ethyl xanthate. nih.gov This xanthate derivative is a versatile intermediate that can participate in radical transformations. For instance, it can undergo a radical addition to allyl trimethylsilane, leading to the formation of a complex, highly functionalized structure. nih.gov This demonstrates how the initial chloro-acetamide can be elaborated into sophisticated molecular architectures. The chloroacetamide fragment itself is recognized as a useful electrophilic scaffold for covalently modifying biological targets, further highlighting the utility of this class of compounds in chemical biology. bldpharm.com

Contributions to Asymmetric Catalysis through Chiral Fluorinated Moieties

While direct applications of this compound in asymmetric catalysis are not extensively documented, the closely related N-2,2,2-trifluoroethylisatin ketimines serve as a powerful illustration of how the N-trifluoroethyl moiety contributes to the field. These ketimines are highly effective substrates in a variety of organocatalytic asymmetric reactions, leading to the synthesis of complex chiral molecules.

These reactions often involve [3+2] cycloadditions, which are powerful methods for constructing five-membered rings. For example, the asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with β-trifluoromethyl-substituted electron-deficient alkenes has been achieved using chiral bifunctional squaramide-tertiary amine catalysts. This highly efficient protocol constructs structurally diverse 3,2'-pyrrolidinyl spirooxindoles that contain a vicinally bis(trifluoromethyl)-substituted pyrrolidine (B122466) ring. The reaction proceeds with excellent stereocontrol, generating up to four contiguous stereocenters in high yields. The trifluoroethyl group plays a crucial role in modulating the reactivity and stereochemical outcome of these transformations, showcasing the potential of such fluorinated moieties in the design of stereoselective synthetic methods.

Future Research Directions and Emerging Trends in Fluorine Chemistry

The field of organofluorine chemistry is continuously evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign synthetic methods. Key emerging trends include the use of photoredox and electrochemical catalysis to enable challenging transformations under mild conditions. nih.gov There is also a significant push towards the synthesis of more complex and sp³-rich fluorinated molecules, moving beyond simple aromatic substitutions. scbt.com

In this context, versatile building blocks like this compound are poised to play an important role. Future research may focus on utilizing this compound as a substrate in novel catalytic systems, such as transition metal-catalyzed cross-coupling reactions or C-H functionalization, to access a wider range of fluorinated derivatives. The development of new synthetic strategies that leverage the unique reactivity of the C-Cl bond in the presence of the trifluoroethyl group could open new avenues for constructing innovative pharmaceuticals, agrochemicals, and materials. As the demand for sophisticated fluorinated compounds grows, the development and application of foundational synthons like this compound will remain a critical area of research. scbt.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.